Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
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Overview
Description
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine with sodium hydroxide to form the sodium salt . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and bind to receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which is a target for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the position of nitrogen atoms.
Other 1,2,4-Triazoles: Compounds like fluconazole and voriconazole, which are used as antifungal agents, share the triazole ring but have different substituents.
Uniqueness
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is unique due to its specific bromine substitution and carboxylic acid group, which confer distinct chemical and biological properties. Its ability to form stable sodium salts also enhances its solubility and usability in various applications .
Properties
Molecular Formula |
C7H3BrN3NaO2 |
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Molecular Weight |
264.01 g/mol |
IUPAC Name |
sodium;7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C7H4BrN3O2.Na/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
SSOWQOQEYUZZOX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)[O-])C=C1Br.[Na+] |
Origin of Product |
United States |
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